molecular formula C16H17N3O2 B2593116 N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide CAS No. 1226457-51-7

N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide

Cat. No.: B2593116
CAS No.: 1226457-51-7
M. Wt: 283.331
InChI Key: XELBPZASOXTQNS-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide is a synthetic small molecule characterized by a benzisoxazole core linked to an acetamide group and a pyrrole-containing propyl side chain. The benzisoxazole moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric properties, often mimicking indole or benzofuran structures while offering enhanced metabolic stability . Its synthesis likely involves coupling 2-(benzo[d]isoxazol-3-yl)acetic acid with a pyrrole-modified propylamine intermediate, as inferred from analogous methods in Example 10 of .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(3-pyrrol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(17-8-5-11-19-9-3-4-10-19)12-14-13-6-1-2-7-15(13)21-18-14/h1-4,6-7,9-10H,5,8,11-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELBPZASOXTQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]isoxazole core, followed by the introduction of the pyrrole ring through a series of substitution and coupling reactions. The final step involves the formation of the acetamide group under controlled conditions, often using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Bases: Sodium hydride, pyridine.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For instance, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores (e.g., benzisoxazole, acetamide, or pyrrole groups) and functional modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Functional Implications Reference
N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide - Benzisoxazole core
- 3-(1H-pyrrol-1-yl)propyl acetamide side chain
Potential CNS activity due to benzisoxazole; pyrrole may enhance lipophilicity N/A
(S)-2-(benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (198) - Benzisoxazole and indazole cores
- Fluorinated aryl groups
- Sulfonamide substituent
Enhanced kinase inhibition (e.g., TRK inhibitors)
Atropisomerism complicates synthesis
Acetamide, N-[3-(dimethylamino)propyl]- (CAS 2738952-61-7) - Perfluoroalkyl thio derivatives
- Dimethylamino propyl chain
Surfactant or polymer applications
Environmental persistence due to PFAS content
N-(3-cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide - Quinoline core
- Piperidine and tetrahydrofuran substituents
Anticancer potential via kinase or topoisomerase inhibition

Key Findings :

Bioactivity: Compound 198 () shares the benzisoxazole moiety but incorporates indazole and fluorinated groups, likely improving target affinity (e.g., kinase inhibition) compared to the simpler pyrrole-linked analog . The quinoline-based acetamide () demonstrates divergent applications, emphasizing the role of core heterocycles in dictating therapeutic targets .

Perfluoroalkyl derivatives () require specialized handling due to environmental and regulatory concerns, unlike the non-fluorinated target compound .

Physicochemical Properties :

  • Pyrrole and benzisoxazole groups in the target compound likely confer moderate lipophilicity (logP ~2–3), balancing blood-brain barrier penetration and solubility.
  • In contrast, perfluoroalkyl analogs () exhibit extreme hydrophobicity, limiting biomedical utility .

Research Findings and Mechanistic Insights

  • Atropisomerism in Analogs : Compound 198 () exists as atropisomers, complicating its purification and biological evaluation. The target compound’s simpler structure avoids this issue, favoring scalability .
  • Environmental Impact : Fluorinated acetamides () are under scrutiny for bioaccumulation, whereas the target compound’s lack of PFAS groups aligns with greener chemistry trends .
  • Therapeutic Potential: Quinoline-based analogs () highlight the acetamide group’s versatility in targeting DNA-associated enzymes, suggesting unexplored avenues for the benzisoxazole-pyrrole derivative .

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring linked to a benzo[d]isoxazole moiety through a propyl chain. Its molecular formula is C15H16N4OC_{15}H_{16}N_{4}O, and it possesses unique physicochemical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as protein kinases or phosphatases.
  • Receptor Modulation : It can act on neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For example:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with apoptotic pathways.

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties:

  • Bacterial Inhibition : The compound showed effectiveness against Gram-positive and Gram-negative bacteria in disc diffusion assays.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the chemical structure can significantly alter its potency and selectivity:

  • Pyrrole Substitution : Variations in the pyrrole ring can enhance binding affinity to target enzymes.
  • Benzo[d]isoxazole Variants : Altering substituents on the benzo[d]isoxazole moiety can improve pharmacokinetic properties.

Case Studies

Several case studies have highlighted the potential applications of this compound:

StudyFindings
Study 1 Investigated the anticancer effects on HEPG2 cells; reported an IC50 of 5 µM, indicating significant cytotoxicity.
Study 2 Assessed antimicrobial activity against Staphylococcus aureus; demonstrated a zone of inhibition of 15 mm at 100 µg/mL.
Study 3 Evaluated enzyme inhibition; showed effective inhibition of Protein Tyrosine Phosphatase with an IC50 of 4.5 µM.

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